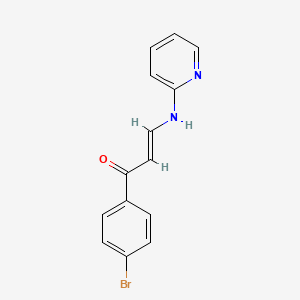![molecular formula C19H22N2O3 B5715729 N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5715729.png)
N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide, also known as MPA-NB, is a synthetic compound that belongs to the family of phenylbutanamides. This compound has gained significant attention in the scientific community due to its potential therapeutic applications. MPA-NB has been found to have a high affinity for the cannabinoid receptors in the brain, making it a promising candidate for the treatment of various neurological disorders.
作用機序
N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide works by binding to the CB1 and CB2 receptors in the brain. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, mood, appetite, and memory. By binding to these receptors, N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide can modulate the activity of the endocannabinoid system, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide has been found to have several biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate. N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide is its high affinity for the CB1 and CB2 receptors in the brain. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide is its synthetic nature, which may limit its applicability in certain experimental settings.
将来の方向性
There are several future directions for the research on N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide. One potential area of research is the development of N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide analogs with improved pharmacological properties. Another potential area of research is the investigation of the therapeutic potential of N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide for various neurological disorders. Additionally, the role of N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide in modulating the endocannabinoid system and its potential as an alternative to opioids for pain management is an area that requires further investigation.
合成法
The synthesis of N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide is a complex process that involves several steps. The first step involves the reaction of 2-methylphenol with acetyl chloride to form 2-methylphenyl acetate. The second step involves the reaction of 2-methylphenyl acetate with 4-aminophenol to form N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)acetamide. The final step involves the reaction of N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)acetamide with butanoyl chloride to form N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide.
科学的研究の応用
N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide has been found to have a high affinity for the CB1 and CB2 receptors in the brain. This makes it a promising candidate for the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide has also been found to have analgesic properties, making it a potential alternative to opioids for pain management.
特性
IUPAC Name |
N-[2-[[2-(2-methylphenoxy)acetyl]amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-8-18(22)20-15-10-5-6-11-16(15)21-19(23)13-24-17-12-7-4-9-14(17)2/h4-7,9-12H,3,8,13H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOGWTASKPKSMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl {[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5715655.png)
![1-[3-(4-tert-butylphenyl)acryloyl]piperidine](/img/structure/B5715666.png)
![2,5-dimethyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5715678.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5715689.png)

![N-benzyl-N'-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]thiourea](/img/structure/B5715697.png)

![N,N-diethyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5715713.png)
![4-cyano-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5715714.png)
![ethyl 3-({[(4-methylphenyl)amino]carbonothioyl}hydrazono)butanoate](/img/structure/B5715742.png)

